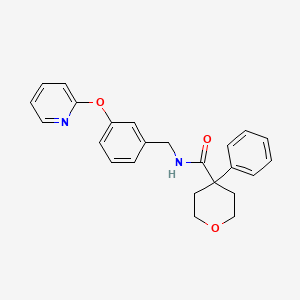

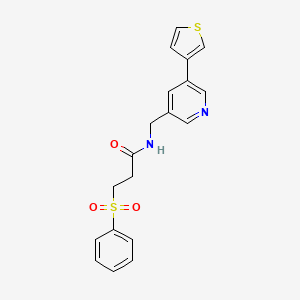

N-(4-(dimethylamino)phenyl)-2-(2-imino-4-oxothiazolidin-5-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-(dimethylamino)phenyl)-2-(2-imino-4-oxothiazolidin-5-yl)acetamide, also known as DMTA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMTA is a thiazolidinone derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Synthesis and Anti-inflammatory Activity

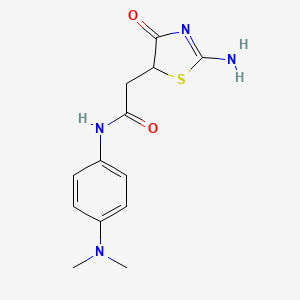

Researchers have synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and evaluated their anti-inflammatory activity. Among the synthesized compounds, some showed significant anti-inflammatory activity, indicating their potential as therapeutic agents for inflammation-related diseases (Sunder & Maleraju, 2013).

Antimicrobial and Anticancer Activities

Another research focus has been the synthesis of thiazolidin-4-one derivatives and their evaluation for antimicrobial and anticancer activities. These compounds were prepared through various synthetic routes and showed promising results against a range of microbial strains and cancer cell lines, highlighting their potential in developing new antimicrobial and anticancer therapeutics (Gouda et al., 2010).

Pharmacological Investigations

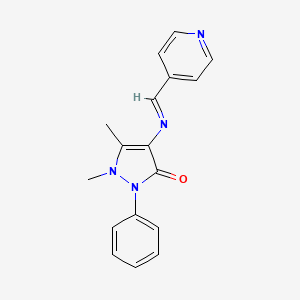

Compounds containing the thiazolidin-4-one moiety have been synthesized and investigated for their pharmacological properties, including anticonvulsant activities. The research demonstrates the potential of these compounds in developing new treatments for epilepsy and related disorders (Senthilraja & Alagarsamy, 2012).

Antifibrotic and Anticancer Action

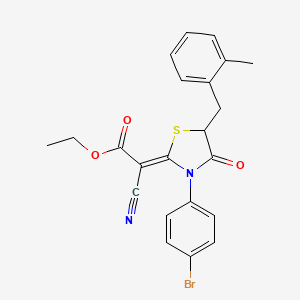

The antifibrotic and anticancer activities of amino(imino)thiazolidinone derivatives have been explored through efficient synthetic routes. These studies highlight the compounds' potential in treating fibrotic diseases and cancer, offering new avenues for therapeutic intervention (Kaminskyy et al., 2016).

Mechanism of Action

Target of Action

The compound IFLab1_005466, also known as IDI1_010869, targets the Isopentenyl-Diphosphate Delta Isomerase 1 (IDI1) . IDI1 is a peroxisomally-localized enzyme that catalyzes the interconversion of isopentenyl diphosphate (IPP) to its highly electrophilic isomer, dimethylallyl diphosphate (DMAPP) . These are the substrates for the successive reaction that results in the synthesis of farnesyl diphosphate and, ultimately, cholesterol .

Mode of Action

The compound IDI1_010869 interacts with the important regulator of innate immunity cGAS and recruits the E3 ligase TRIM41 to promote cGAS ubiquitination and degradation, inhibiting the cGAS-Sting signaling pathway . The treatment mechanism is associated with the regulation of lipoprotein receptor (LDLr) to reduce cholesterol intake and 3-Hydroxy-3-Methylglutaryl-CoA reductase (HMGCR), and 3-Hydroxy-3-Methylglutaryl-CoA synthase 1 (HMGCS1) to decrease cholesterol synthesis .

Biochemical Pathways

The compound affects the cholesterol biosynthesis pathway by regulating the activity of IDI1 . It also impacts the cGAS-Sting signaling pathway, which plays a crucial role in innate immunity .

Result of Action

The compound’s action results in the inhibition of the cGAS-Sting signaling pathway and the regulation of cholesterol synthesis . This could potentially impact various biological processes, including immune response and lipid metabolism.

properties

IUPAC Name |

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-[4-(dimethylamino)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O2S/c1-17(2)9-5-3-8(4-6-9)15-11(18)7-10-12(19)16-13(14)20-10/h3-6,10H,7H2,1-2H3,(H,15,18)(H2,14,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBFUWKFMRCDNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[Cyano-(2-methylphenyl)methyl]-3-[3-(furan-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B2846666.png)

![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2846668.png)

![9-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2846672.png)

![Tert-butyl 3-formyl-2-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B2846677.png)

![2-(benzyloxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2846681.png)

![2-{[1-(1H-indole-4-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2846682.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamide](/img/structure/B2846683.png)

![Methyl 2-[4-(aminomethyl)triazol-1-yl]acetate;dihydrochloride](/img/structure/B2846685.png)